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Introduction
Rubrolone is a complex heterocyclic pigment produced by various species of actinomycetes,

notably Streptomyces echinoruber and Dactylosporangium vinaceum.[1][2] Its intricate

pentacyclic structure, featuring a pyrano-furo-azuleno-pyridine core, has been a subject of

interest for its unique chemical architecture and potential biological activities. The definitive

structure of Rubrolone was first elucidated by Schüep et al. in 1978 through single-crystal X-

ray analysis of a derivative.[1] This technical guide provides a comprehensive overview of the

spectroscopic techniques used to characterize the Rubrolone structure, presenting available

quantitative data and outlining the experimental protocols integral to its analysis.

Chemical Structure
The systematic name for Rubrolone is 8(R),9(R),10(S),10a(R)-tetrahydro-9,10,10a,11-

tetrahydroxy-3,8-dimethyl-1-propyl-6aH(S)-pyrano[2",3":5',4]furo[2',3':5,6]azuleno[2,3-

c]pyridine-5,13-dione.[1] Its molecular formula is C₂₃H₂₃NO₈, with a monoisotopic mass of

441.1424 g/mol .[3]

Spectroscopic Characterization Data
The following tables summarize the key spectroscopic data for the characterization of

Rubrolone. Due to the limited availability of the complete original spectroscopic data in publicly
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accessible literature, this guide synthesizes information from various sources and provides

typical range values for the functional groups present in the Rubrolone molecule.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data for Rubrolone
Detailed experimental ¹H and ¹³C NMR data for the parent Rubrolone molecule is not

extensively available in the public domain. The following are predicted chemical shift ranges

based on the known structure and data from closely related analogues.

¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (δ) ppm Signal Type

8.0 - 9.0 Singlet

6.5 - 7.5 Multiplet

4.0 - 5.5 Multiplet

2.5 - 4.0 Multiplet

0.9 - 2.5 Multiplet

Table 2: Mass Spectrometry (MS) Data for Rubrolone
Technique Ionization Mode Observed m/z Interpretation

High-Resolution Mass

Spectrometry (HRMS)
Electrospray (ESI) 442.1497

[M+H]⁺ (Calculated for

C₂₃H₂₄NO₈⁺:

442.1496)

464.1316

[M+Na]⁺ (Calculated

for C₂₃H₂₃NNaO₈⁺:

464.1316)

Table 3: Infrared (IR) Spectroscopy Data for Rubrolone
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

3600 - 3200 Broad, Strong O-H stretch (alcohols, phenols)

3000 - 2850 Medium C-H stretch (aliphatic)

1700 - 1630 Strong
C=O stretch (ketones,

quinones)

1600 - 1450 Medium C=C stretch (aromatic/olefinic)

1300 - 1000 Strong
C-O stretch (alcohols, ethers,

esters)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
for Rubrolone

Solvent λmax (nm) Interpretation

Methanol 500 - 550

π → π* transitions in the

conjugated chromophore

system, responsible for the red

color.

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Rubrolone are outlined

below. These are generalized procedures based on common practices for the characterization

of natural products.

Sample Preparation
Rubrolone is typically extracted from the fermentation broth of the producing microorganism

using a suitable organic solvent such as ethyl acetate or chloroform. The crude extract is then

subjected to various chromatographic techniques, including column chromatography (using

silica gel or Sephadex) and high-performance liquid chromatography (HPLC), to isolate and

purify the compound. The purified Rubrolone is dried to a constant weight before

spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃), deuterated methanol

(CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) are used to dissolve the purified

Rubrolone.

¹H NMR: Proton NMR spectra are acquired to determine the number and types of protons

and their connectivity.

¹³C NMR: Carbon-13 NMR spectra are obtained to identify the number and types of carbon

atoms.

2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation), are performed to establish the complete connectivity of the molecule's

carbon and proton framework.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with

an electrospray ionization (ESI) source is commonly employed.

Sample Introduction: The purified Rubrolone, dissolved in a suitable solvent like methanol or

acetonitrile, is introduced into the mass spectrometer.

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to

determine the accurate mass of the molecular ion and to study its fragmentation patterns.

This data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.

Sample Preparation: A small amount of the purified Rubrolone is mixed with potassium

bromide (KBr) powder and pressed into a thin pellet. Alternatively, a solution of the

compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr).
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹, providing

information about the various functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A UV-Vis spectrophotometer is used.

Sample Preparation: A dilute solution of purified Rubrolone is prepared in a UV-transparent

solvent, typically methanol or ethanol.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of

approximately 200-800 nm to identify the wavelengths of maximum absorbance (λmax),

which are characteristic of the chromophore system.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

Rubrolone.
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Caption: Workflow for the isolation and spectroscopic characterization of Rubrolone.

Conclusion
The spectroscopic characterization of Rubrolone relies on a combination of powerful analytical

techniques. While the complete, experimentally determined spectroscopic dataset for the

parent molecule is not readily available in a single public source, the collective information from

various studies on Rubrolone and its analogues, combined with foundational spectroscopic

principles, allows for a comprehensive understanding of its complex structure. This guide
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serves as a foundational resource for researchers engaged in the study of this unique natural

product, providing a framework for its identification and further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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